molecular formula C₈H₁₁BrN₂O B023236 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol CAS No. 149806-47-3

2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol

Cat. No. B023236
M. Wt: 231.09 g/mol
InChI Key: VCAYMDUNJPTJBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar brominated pyridine compounds involves complex chemical reactions. For example, Schiff base compounds are synthesized through the condensation of amines and aldehydes, indicating a potential pathway for synthesizing compounds with bromopyridine components (Wang et al., 2008). Moreover, the Delépine reaction has been employed for creating primary amines, suggesting a method for introducing amino groups into the bromopyridine framework (J. Power et al., 2015).

Molecular Structure Analysis

The crystal structure of related compounds shows that they can adopt trans configurations about the C=N double bond, with nearly coplanar benzene and pyridine rings, indicative of the structural possibilities for 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol (Wang et al., 2008). X-ray crystallography further provides insights into the molecular structure, revealing the potential for hydrogen bonding and π-π interactions that stabilize the crystal structure of bromopyridine compounds (A. Luque et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving bromopyridine compounds can result in various products, depending on the conditions. The versatility in reactions, such as palladium-catalyzed amination, suggests that 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol could undergo similar transformations, yielding a diverse array of derivatives (M. Pauton et al., 2019).

Physical Properties Analysis

Physical properties, including melting points and solubility, are crucial for understanding the behavior of chemical compounds. The physical stability and decomposition patterns under various conditions provide valuable information for handling and applying these compounds (I. Kaya & S. Koyuncu, 2003).

Chemical Properties Analysis

The chemical properties of bromopyridine derivatives, such as reactivity with nucleophiles, electrophiles, and participation in coupling reactions, are of significant interest. Studies on similar compounds have shown that they can engage in a variety of chemical reactions, highlighting the reactive nature and potential utility of bromopyridine compounds in synthetic chemistry (Yanpeng Liu et al., 2019).

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol plays a critical role in chemical synthesis and medicinal chemistry, serving as a precursor for the development of various compounds with potential therapeutic applications. Its significance lies in its structural functionality, which allows for the synthesis of complex molecules through reactions such as cross-coupling. This is exemplified in the work by Qiu et al. (2009), who demonstrated a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcasing the compound's utility in synthesizing medically relevant substances (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Studies

In environmental research, the compound has been investigated for its role in the formation of novel brominated flame retardants (NBFRs) and their impact on indoor air quality, consumer goods, and food safety. Zuiderveen, Slootweg, and de Boer (2020) conducted a critical review on the occurrence of NBFRs, highlighting the need for more research on their occurrence, environmental fate, and toxicity. This review underscores the importance of understanding such compounds in the context of environmental health and safety regulations (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

2-[(5-bromopyridin-2-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-1-2-8(11-5-7)6-10-3-4-12/h1-2,5,10,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAYMDUNJPTJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634137
Record name 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol

CAS RN

149806-47-3
Record name 2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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